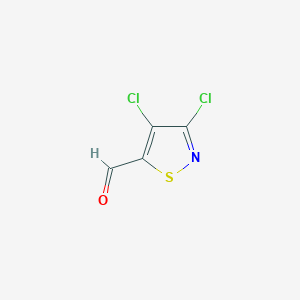

3,4-Dichloroisothiazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NOS/c5-3-2(1-8)9-7-4(3)6/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGARLICWYWEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=NS1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161865-89-9 | |

| Record name | 3,4-dichloro-1,2-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dichloroisothiazole 5 Carbaldehyde

Foundational Strategies for Isothiazole (B42339) Ring Construction

The construction of the isothiazole nucleus, the heterocyclic core of 3,4-Dichloroisothiazole-5-carbaldehyde, can be achieved through several fundamental approaches. These strategies involve the formation of the five-membered ring from acyclic precursors or the transformation of other heterocyclic systems.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a prominent strategy for isothiazole synthesis, where a linear precursor containing all the necessary atoms undergoes ring closure. A key example involves the oxidative cyclization of 3-aminopropenethiones. This method has proven effective for creating substituted isothiazoles. thieme-connect.com For instance, the solvent-free oxidative cyclization of 3-aminopropenethiones using chromium trioxide supported on silica gel can yield 4-cyanoisothiazoles. thieme-connect.com This reaction can proceed efficiently at room temperature over a few hours or be significantly accelerated under microwave irradiation.

Another notable intramolecular cyclization involves the one-step chlorination-cyclization of 3,3´-dithiodipropionamides. This process has been successfully employed to synthesize a range of 2-substituted-4-isothiazolin-3-ones. scribd.com

Intermolecular Heterocyclization Approaches (e.g., [3+2] and [4+1] Cycloadditions)

Intermolecular heterocyclization reactions, particularly cycloaddition reactions, offer a powerful means of constructing the isothiazole ring from two separate components.

[3+2] Cycloaddition: This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered ring. A classic example is the 1,3-dipolar cycloaddition of nitrile sulfides with alkynes, such as dimethyl acetylenedicarboxylate, to produce isothiazole derivatives. medwinpublishers.com The structure of the resulting isothiazole has been confirmed by X-ray diffraction analysis. medwinpublishers.com More contemporary methods have also been developed, such as the synthesis of novel thiazolidines through the [3+2] cycloaddition of in situ generated nonstabilized azomethine ylides with isothiazol-3(2H)-ones. chemistrysteps.com

[4+1] Cycloaddition: In this strategy, a four-atom precursor reacts with a single-atom component to form the isothiazole ring. A noteworthy example is the synthesis of 3,5-disubstituted/annulated isothiazoles from β-ketodithioesters or β-ketothioamides and ammonium (B1175870) acetate (B1210297) (NH₄OAc). organic-chemistry.org This metal- and catalyst-free method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade, forming the necessary C-N and S-N bonds in a one-pot reaction. organic-chemistry.org

Ring Transformation Routes to the Isothiazole Nucleus

The conversion of other heterocyclic rings into the isothiazole nucleus provides an alternative synthetic pathway. One of the established methods involves the transformation of isoxazoles. For example, 3,5-disubstituted isoxazoles can be converted into the corresponding 3,5-disubstituted isothiazoles by reacting them with phosphorus pentasulfide in pyridine. medwinpublishers.com

More recent developments include the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. This reaction proceeds through an α-thiavinyl rhodium-carbenoid intermediate to afford a variety of isothiazole derivatives. organic-chemistry.org Additionally, the reaction of 2-imino-3,4-dihydro-2H-pyrrole with sulfur upon heating leads to both dehydrogenation and the incorporation of a sulfur atom into the pyrrole (B145914) ring, resulting in the formation of novel thiazolylisothiazoles. medwinpublishers.com

Directed Synthesis of 3,4-Dichloroisothiazole Scaffolds

The synthesis of this compound often begins with a pre-formed 3,4-dichloroisothiazole ring, which is then functionalized at the 5-position. The two primary precursors for this are 3,4-dichloroisothiazole-5-carboxylic acid and 3,4-dichloroisothiazole-5-carbonitrile.

Precursor-Based Synthesis from 3,4-Dichloroisothiazole-5-carboxylic Acid and its Derivatives

A common route to this compound involves the reduction of derivatives of 3,4-dichloroisothiazole-5-carboxylic acid. The carboxylic acid itself can be prepared from 3,4-dichloro-5-cyanoisothiazole. chemicalbook.com

The synthesis of the aldehyde from the carboxylic acid typically proceeds via the formation of the corresponding acid chloride. The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride, to yield 3,4-dichloroisothiazole-5-carbonyl chloride. google.com This acid chloride can then be selectively reduced to the aldehyde. A common method for this transformation is the Rosenmund reduction, which employs catalytic hydrogenation over a poisoned palladium catalyst (e.g., palladium on barium sulfate). A more modern and versatile method involves the use of a mild reducing agent like lithium tri(t-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃), which can selectively reduce the acid chloride to the aldehyde without further reduction to the alcohol. chemistrysteps.comlibretexts.org

Table 1: Synthetic Route from 3,4-Dichloroisothiazole-5-carboxylic Acid

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 3,4-Dichloroisothiazole-5-carboxylic acid | Thionyl chloride (SOCl₂) | 3,4-Dichloroisothiazole-5-carbonyl chloride |

| 2 | 3,4-Dichloroisothiazole-5-carbonyl chloride | Lithium tri(t-butoxy)aluminum hydride or H₂/Pd-BaSO₄ | This compound |

Derivatization from 3,4-Dichloroisothiazole-5-carbonitrile Precursors

An alternative and widely used precursor is 3,4-dichloroisothiazole-5-carbonitrile. This compound can be synthesized from the reaction of a cyanide source, carbon disulfide, and chlorine. google.com There are two main pathways to convert the carbonitrile to the desired carbaldehyde.

The first pathway involves the hydrolysis of the nitrile to the carboxylic acid, as detailed in the previous section, followed by conversion to the acid chloride and subsequent reduction. The hydrolysis of 3,4-dichloro-5-cyanoisothiazole to 3,4-dichloroisothiazole-5-carboxylic acid can be achieved by heating with a base such as sodium hydroxide in a solvent like methanol. chemicalbook.com

The second, more direct route, is the partial reduction of the nitrile to the aldehyde. This can be accomplished using several methods:

Stephen Reduction: This classic method involves the reaction of the nitrile with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to form an iminium salt intermediate, which is then hydrolyzed to the aldehyde. wikipedia.org This method is generally more effective for aromatic nitriles. wikipedia.org

Reduction with Diisobutylaluminum Hydride (DIBAL-H): This is a more modern and highly effective method for the partial reduction of nitriles to aldehydes. chemistrysteps.comadichemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the amine. chemistrysteps.comadichemistry.com The intermediate imine is hydrolyzed during the workup to yield the aldehyde.

Reduction with Raney Nickel: Another method involves the use of Raney nickel in the presence of a reagent like formic acid. orgsyn.orgmasterorganicchemistry.com This system can selectively reduce nitriles to aldehydes.

Table 2: Synthetic Routes from 3,4-Dichloroisothiazole-5-carbonitrile

| Route | Step 1 | Reagents (Step 1) | Intermediate | Step 2 | Reagents (Step 2) | Final Product |

|---|---|---|---|---|---|---|

| Indirect | Hydrolysis | NaOH, Methanol | 3,4-Dichloroisothiazole-5-carboxylic acid | See Table 1 | - | This compound |

| Direct (Stephen) | Reduction/Hydrolysis | SnCl₂, HCl then H₂O | - | - | - | This compound |

| Direct (DIBAL-H) | Reduction/Hydrolysis | DIBAL-H then H₂O | - | - | - | This compound |

| Direct (Raney Ni) | Reduction | Raney Ni, Formic Acid | - | - | - | This compound |

Selective Halogenation Methods for Isothiazole Systems

The creation of the 3,4-dichloro-substituted isothiazole core is a critical step in the synthesis of the target compound. Achieving the desired regioselectivity requires specific halogenating agents and reaction conditions. Generally, the synthesis of chlorinated isothiazoles can be approached by constructing the heterocyclic ring from chlorinated precursors or by direct chlorination of a pre-formed isothiazole ring.

One established industrial approach involves the reaction of a cyanide salt with carbon disulfide and subsequent treatment with chlorine gas. google.com This process builds the isothiazole ring with the chlorine atoms already incorporated. For instance, a method for producing 3,4-dichloro-5-cyanoisothiazole, a direct precursor to the target aldehyde, utilizes a low-toxicity ferricyanide (B76249) complex as the starting material, which reacts with carbon disulfide and chlorine gas. google.com This method is noted for its suitability for large-scale production and improved safety profile by avoiding highly virulent cyanide sources. google.com

Direct halogenation of an existing isothiazole ring system is also a viable strategy. The reactivity of the isothiazole ring towards electrophilic substitution dictates the position of halogenation. The specific placement of chlorine at the C4 and C5 positions often requires strategic blocking and activation of different ring positions or the use of specific precursors that direct the chlorination accordingly. Halogenating agents such as N-chlorosuccinimide (NCS) or chlorine gas can be employed, often in the presence of a catalyst to enhance selectivity and yield.

Introduction of the Carbaldehyde Functionality at Position 5

Once the 3,4-dichloroisothiazole nucleus is obtained, the next crucial step is the introduction of the carbaldehyde (formyl) group at the C5 position. This can be accomplished through several synthetic strategies, primarily direct formylation or a two-step process involving the creation and subsequent oxidation of a precursor alcohol.

Formylation Reactions on Isothiazole Rings

Direct formylation of electron-rich aromatic and heteroaromatic compounds is a powerful tool in organic synthesis. The Vilsmeier-Haack reaction is a classic and widely used method for this purpose. chemistrysteps.comwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.orgorganic-chemistry.org The resulting electrophilic chloroiminium ion attacks the electron-rich position of the heterocyclic ring. wikipedia.org

For the synthesis of this compound, this would involve the treatment of 3,4-dichloroisothiazole with the Vilsmeier reagent. The electrophilic substitution would occur at the C5 position, followed by hydrolysis of the resulting iminium salt intermediate during workup to yield the final aldehyde. wikipedia.org The reactivity of the isothiazole ring, influenced by the two electron-withdrawing chlorine atoms, must be sufficient for the electrophilic substitution to proceed efficiently. This method is advantageous as it introduces the formyl group in a single step from the dichlorinated isothiazole precursor.

| Role | Reagent Example | Function |

|---|---|---|

| Amide Source | N,N-Dimethylformamide (DMF) | Forms the basis of the electrophilic iminium ion. chemistrysteps.com |

| Halogenating Agent | Phosphorus oxychloride (POCl₃) | Activates the amide to form the Vilsmeier reagent. wikipedia.org |

| Substrate | Electron-rich arene or heterocycle | Undergoes electrophilic aromatic substitution. |

| Workup | Water | Hydrolyzes the intermediate iminium salt to the aldehyde. wikipedia.org |

Oxidation of Precursor Alcohols (e.g., 3,4-dichloro-5-hydroxymethyl isothiazole)

An alternative, multi-step approach involves the synthesis of a precursor alcohol, 3,4-dichloro-5-hydroxymethylisothiazole, followed by its selective oxidation to the aldehyde. This pathway offers an alternative if direct formylation proves to be low-yielding or non-selective.

The synthesis of the hydroxymethyl precursor can be achieved by reducing a corresponding carboxylic acid or its ester derivative (e.g., methyl 3,4-dichloroisothiazole-5-carboxylate) with a suitable reducing agent like lithium aluminum hydride (LiAlH₄). The subsequent oxidation of the primary alcohol to the aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid.

A variety of modern oxidation methods are suitable for this transformation. Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (using oxalyl chloride, DMSO, and a hindered base) are commonly used for this purpose. Another effective method is the TEMPO-catalyzed oxidation, which uses a stable nitroxyl radical as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite. d-nb.info This method is often preferred due to its high selectivity for primary alcohols and relatively mild reaction conditions. d-nb.info

Green Chemistry Principles and Industrial Process Optimization in Synthesis

The industrial production of specialty chemicals like this compound necessitates a focus on process optimization and the incorporation of green chemistry principles to enhance safety, reduce environmental impact, and improve economic viability.

Key areas of focus in greening the synthesis of isothiazole derivatives include:

Solvent Selection: Traditional syntheses often use halogenated or aprotic polar solvents like DMF. thieme-connect.com Green chemistry encourages the use of safer, more environmentally benign solvents or even solvent-free (neat) conditions. rsc.org For example, an industrial method for a related precursor, 3,4-dichloroisothiazole-5-carbonitrile, was specifically designed to avoid aprotic polar solvents, thereby reducing production costs and environmental hazards. thieme-connect.com

Reagent Choice: The selection of reagents plays a crucial role. For instance, replacing highly toxic reagents like sodium cyanide with less hazardous alternatives such as ferricyanide complexes significantly improves the safety of the process. google.com Similarly, moving from stoichiometric chromium-based oxidants to catalytic methods (e.g., TEMPO) or using molecular oxygen or hydrogen peroxide as the terminal oxidant aligns with green chemistry principles.

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. researchgate.netmdpi.com These techniques are increasingly being applied to the synthesis of heterocyclic compounds. mdpi.com

Atom Economy and Waste Reduction: Synthetic routes are designed to maximize the incorporation of starting material atoms into the final product. This involves choosing reactions with high atom economy and minimizing the formation of by-products. For example, improving the procedure for creating an acid chloride intermediate by using catalytic DMF reduced the required amount of thionyl chloride from a 15-fold excess to just 1.2 equivalents, significantly reducing waste. researchgate.net

| Principle | Conventional Approach | Green Alternative | Benefit |

|---|---|---|---|

| Safer Solvents | DMF, Dichloromethane | Water, Ethanol, or solvent-free conditions. researchgate.net | Reduced toxicity and environmental impact. |

| Energy Efficiency | Conventional heating | Microwave irradiation, Ultrasonic irradiation. mdpi.com | Faster reactions, lower energy consumption. |

| Catalysis | Stoichiometric heavy-metal oxidants (e.g., CrO₃) | Catalytic oxidation (e.g., TEMPO/NaOCl). d-nb.info | Reduced waste, avoids toxic heavy metals. |

| Safer Reagents | Virulent sodium cyanide | Low-toxicity ferricyanide complexes. google.com | Improved industrial safety. |

By optimizing reaction conditions and adopting greener synthetic strategies, the production of this compound can be made more efficient, sustainable, and economically feasible for industrial applications.

Chemical Reactivity and Transformation Pathways of 3,4 Dichloroisothiazole 5 Carbaldehyde

Electrophilic and Nucleophilic Substitution Reactions on the Dichloroisothiazole Ring

The electron-deficient nature of the isothiazole (B42339) ring generally disfavors electrophilic aromatic substitution. The presence of two chlorine atoms further deactivates the ring, making such reactions challenging. Conversely, the ring is highly susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a substituent, typically a halide, on the aromatic ring. youtube.comlibretexts.org

Nucleophilic Displacement of Halogens

The chlorine atoms at the C3 and C4 positions of the isothiazole ring are susceptible to displacement by various nucleophiles. The rate and regioselectivity of these reactions are influenced by the reaction conditions and the nature of the nucleophile. In similar dihalo-substituted heterocyclic systems, nucleophilic attack often occurs preferentially at specific positions due to the electronic influence of the heteroatoms and other substituents. chegg.com For instance, in reactions involving 3,4-dichloro-1-nitrobenzene with sodium methoxide, substitution of the chloride at the para position to the strongly electron-withdrawing nitro group is observed. chegg.com

In dichloroisothiazole systems, the chlorine at the C5 position (adjacent to sulfur) has been shown to be more reactive in some cases. However, in the target molecule, the positions are C3 and C4. The specific reactivity of the chlorine atoms in 3,4-dichloroisothiazole-5-carbaldehyde would be influenced by the electron-withdrawing aldehyde group at C5.

Table 1: Examples of Nucleophilic Substitution on Chloro-Heterocycles

| Nucleophile | Reagent Example | Expected Product Type |

| Alkoxide | Sodium methoxide (NaOMe) | 3-alkoxy-4-chloroisothiazole-5-carbaldehyde or 3-chloro-4-alkoxyisothiazole-5-carbaldehyde |

| Amine | Ammonia (NH3), Primary/Secondary Amines | 3-amino-4-chloroisothiazole-5-carbaldehyde or 3-chloro-4-aminoisothiazole-5-carbaldehyde |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-chloro-4-(phenylthio)isothiazole-5-carbaldehyde or 3-(phenylthio)-4-chloroisothiazole-5-carbaldehyde |

| Azide (B81097) | Sodium azide (NaN3) | 3-azido-4-chloroisothiazole-5-carbaldehyde or 3-chloro-4-azidoisothiazole-5-carbaldehyde |

Transformations of the Carbaldehyde Moiety

The carbaldehyde group at the C5 position is a versatile functional handle that can undergo a variety of transformations, including reduction, oxidation, and condensation reactions.

Reductive Functionalizations

The aldehyde can be readily reduced to a primary alcohol or converted to an amine via reductive amination.

Reduction to Alcohol : Standard reducing agents such as sodium borohydride (NaBH4) in an alcoholic solvent can efficiently reduce the aldehyde to the corresponding primary alcohol, 3,4-dichloro-5-(hydroxymethyl)isothiazole. nih.gov More complex hydride reagents or catalytic hydrogenation can also be employed. wordpress.com N-heterocyclic carbene (NHC) boranes, in the presence of an acid promoter, have also been shown to be effective for the reduction of aldehydes. researchgate.netnih.gov

Reductive Amination : In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), the aldehyde can be converted into a secondary or tertiary amine. This reaction proceeds through the formation of an intermediate iminium ion, which is then reduced.

Table 2: Reductive Functionalizations of the Carbaldehyde Group

| Transformation | Reagents | Product |

| Alcohol Formation | Sodium Borohydride (NaBH4), Methanol | 3,4-dichloro-5-(hydroxymethyl)isothiazole |

| Primary Amine Formation | Ammonia (NH3), H2/Catalyst | 3,4-dichloro-5-(aminomethyl)isothiazole |

| Secondary Amine Formation | Primary Amine (R-NH2), NaBH3CN | N-alkyl-1-(3,4-dichloroisothiazol-5-yl)methanamine |

Oxidative Functionalizations

The aldehyde group is readily oxidized to the corresponding carboxylic acid, 3,4-dichloroisothiazole-5-carboxylic acid. sigmaaldrich.com This transformation can be achieved using a variety of oxidizing agents.

Common methods for the oxidation of aldehydes to carboxylic acids include the use of potassium dichromate(VI) in acidic conditions or milder reagents like Oxone. organic-chemistry.orgchemguide.co.uklibretexts.org Other effective systems include N-hydroxyphthalimide (NHPI) with oxygen, and vanadyl acetylacetonate [VO(acac)2] with hydrogen peroxide. organic-chemistry.org Sodium hypochlorite, under microwave irradiation, has also been used for the efficient oxidation of heterocyclic aldehydes. researchgate.net

Table 3: Oxidative Functionalizations of the Carbaldehyde Group

| Oxidizing Agent | Conditions | Product |

| Potassium Dichromate (K2Cr2O7) | Dilute H2SO4, Heat | 3,4-dichloroisothiazole-5-carboxylic acid |

| Oxone (2KHSO5·KHSO4·K2SO4) | Solvent (e.g., DMF) | 3,4-dichloroisothiazole-5-carboxylic acid |

| Sodium Hypochlorite (NaClO) | Basic media, Microwave | 3,4-dichloroisothiazole-5-carboxylic acid |

Condensation Reactions with Carbon and Heteroatom Nucleophiles

The electrophilic carbon of the carbaldehyde is a prime target for attack by various carbon and heteroatom nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. pharmaguideline.commasterorganicchemistry.com

With Carbon Nucleophiles : Reactions such as the Wittig reaction (with phosphorus ylides) or the Horner-Wadsworth-Emmons reaction (with phosphonate carbanions) can be used to convert the aldehyde into an alkene. Aldol (B89426) and Knoevenagel condensations with enolates or active methylene compounds, respectively, are also common transformations for aromatic and heterocyclic aldehydes. researchgate.net

With Heteroatom Nucleophiles : The aldehyde readily reacts with primary amines to form imines (Schiff bases). It can also condense with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones.

Table 4: Condensation Reactions of the Carbaldehyde Moiety

| Nucleophile Type | Reagent Example | Reaction Type | Product Functional Group |

| Carbon | Wittig Reagent (Ph3P=CHR) | Wittig Reaction | Alkene |

| Carbon | Grignard Reagent (RMgBr) | Grignard Addition | Secondary Alcohol |

| Heteroatom | Primary Amine (R-NH2) | Imine Formation | Imine (Schiff Base) |

| Heteroatom | Hydroxylamine (NH2OH) | Oxime Formation | Oxime |

| Heteroatom | Hydrazine (B178648) (NH2NH2) | Hydrazone Formation | Hydrazone |

Cross-Coupling Chemistry and Advanced Organometallic Transformations

The two C-Cl bonds on the isothiazole ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prominent example, where an organoboron reagent is coupled with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org Research on 3,5-dichloroisothiazole-4-carbonitrile has shown that Suzuki couplings can be performed with high regioselectivity, preferentially reacting at the C5 position. rsc.orgresearchgate.net This suggests that for this compound, selective coupling at either the C3 or C4 position could potentially be achieved by carefully choosing the catalyst, ligands, and reaction conditions.

Similarly, other cross-coupling reactions like the Negishi (organozinc), Stille (organotin), and Kumada (Grignard) couplings are applicable to chloro-substituted heterocycles. acs.orgresearchgate.net These reactions typically proceed through a catalytic cycle involving oxidative addition of the C-Cl bond to a low-valent metal center, followed by transmetalation and reductive elimination. libretexts.org

Table 5: Potential Cross-Coupling Reactions at the Dichloroisothiazole Ring

| Reaction Name | Organometallic Reagent | Catalyst System (Typical) |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid or Ester | Pd(PPh3)4 or Pd(OAc)2 with a phosphine ligand, Base (e.g., K2CO3) |

| Negishi | Organozinc Reagent (R-ZnX) | Pd(0) or Ni(0) complex |

| Stille | Organostannane Reagent (R-SnR'3) | Pd(0) complex |

| Kumada | Grignard Reagent (R-MgX) | Pd(II) or Ni(II) complex with NHC ligands |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Base |

Synthesis and Structural Elucidation of Derivatives and Complex Analogues of 3,4 Dichloroisothiazole 5 Carbaldehyde

Carbaldehyde-Derived Analogues

The aldehyde group is a highly reactive functional handle, enabling a plethora of chemical transformations. These reactions allow for the extension of the molecule, modification of its electronic properties, and the introduction of new functionalities, leading to a diverse library of compounds.

The aldehyde at the C-5 position can be readily oxidized to the corresponding carboxylic acid, 3,4-dichloroisothiazole-5-carboxylic acid, which is a key intermediate for a variety of derivatives. openmedicinalchemistryjournal.comgoogle.com A common route to this acid involves the alkaline saponification of the corresponding 5-cyano-3,4-dichloroisothiazole. openmedicinalchemistryjournal.com

Once formed, the carboxylic acid can be converted into a range of esters and amides. Standard esterification procedures, such as reaction with an alcohol under acidic conditions, can yield the corresponding esters. For amide synthesis, the carboxylic acid is often first activated, for example, by conversion to the acyl chloride using reagents like thionyl chloride or oxalyl chloride. This highly reactive intermediate can then be treated with a primary or secondary amine to form the desired amide. mdpi.com Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) are used to facilitate the direct amidation of the carboxylic acid with an amine, a method employed in the synthesis of complex strobilurin analogues. researchgate.net The replacement of a carboxylic ester with a carboxamide has been noted as an important modification for improving the biological activity of some strobilurin analogues. researchgate.net

A prominent example of an amide derivative is the fungicide Isotianil, which is chemically named 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide. Its synthesis involves the reaction of 3,4-dichloroisothiazole-5-carbonyl chloride with 2-cyanoaniline. mdpi.com

Table 1: Synthesis of Carboxylic Acid, Ester, and Amide Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

| 5-Cyano-3,4-dichloroisothiazole | 1. NaOH (aq) 2. HCl (aq) | 3,4-Dichloroisothiazole-5-carboxylic acid | openmedicinalchemistryjournal.com |

| 3,4-Dichloroisothiazole-5-carboxylic acid | Thionyl chloride (SOCl₂) | 3,4-Dichloroisothiazole-5-carbonyl chloride | mdpi.com |

| 3,4-Dichloroisothiazole-5-carbonyl chloride | 2-Cyanoaniline | Isotianil | mdpi.com |

| 3,4-Dichloroisothiazole-5-carboxylic acid | Amine, EDCI, HOBt | Carboxamide Derivative | researchgate.net |

The carbonyl group of 3,4-dichloroisothiazole-5-carbaldehyde readily undergoes condensation reactions with various nitrogen-based nucleophiles to form imines (Schiff bases), hydrazones, and oximes.

Imines: The synthesis of imines is typically achieved through the direct condensation of the aldehyde with a primary amine, often under neat conditions or with a catalyst to facilitate the removal of water. researchgate.netnih.gov

Hydrazones: Hydrazones are formed by reacting the aldehyde with hydrazine (B178648) or its derivatives, such as acylhydrazides. asianpubs.orgnih.gov These reactions are fundamental in building more complex molecules, as the resulting hydrazone can be a precursor for other heterocyclic rings.

Oximes: The reaction of the carbaldehyde with hydroxylamine (B1172632) hydrochloride, usually in the presence of a mild base like sodium acetate (B1210297), yields the corresponding oxime. nih.govrsc.org Oximes are important intermediates, notably in the synthesis of certain fungicides where the oxime is further alkylated to form an oxime ether linker. researchgate.netosi.lv This oxime ether skeleton has been identified as a crucial factor for maintaining potent fungicidal activity in some strobilurin analogues. researchgate.net

Table 2: Formation of Imines, Hydrazones, and Oximes

| Derivative Type | General Reactants | General Product Structure | Reference(s) |

| Imine | Aldehyde + Primary Amine (R-NH₂) | R'-C(H)=N-R | researchgate.net |

| Hydrazone | Aldehyde + Hydrazine (R-NHNH₂) | R'-C(H)=N-NH-R | asianpubs.orgnih.gov |

| Oxime | Aldehyde + Hydroxylamine (NH₂OH) | R'-C(H)=N-OH | nih.govrsc.org |

Note: R' represents the 3,4-dichloroisothiazol-5-yl moiety.

The aldehyde functionality is pivotal for constructing larger, conjugated systems through carbon-carbon bond-forming reactions, such as aldol (B89426) and Claisen-Schmidt condensations.

Chalcones: Chalcones are α,β-unsaturated ketones that can be synthesized via the base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone. researchgate.netmdpi.com In this context, this compound can serve as the aldehyde component, reacting with various substituted acetophenones to produce isothiazole-containing chalcones. These structures are of interest due to the wide range of biological activities associated with the chalcone (B49325) scaffold. researchgate.net

Strobilurin Analogs: A significant application of this compound and its derivatives is in the synthesis of novel strobilurin analogues, a major class of fungicides. nih.gov These syntheses often involve linking the dichloroisothiazole unit to a strobilurin pharmacophore. For instance, an aldol condensation reaction between 3,4-dichloro-5-formylisothiazole and acetone (B3395972) has been reported as a method to create a longer carbon chain, which is then further elaborated. nih.gov These complex molecules bridge the 3,4-dichloroisothiazole core and the strobilurin pharmacophore with various linkers, such as oxime ethers, to create potent fungicides. researchgate.netosi.lv

Isothiazole (B42339) Ring-Modified Derivatives

Beyond modifications at the C-5 substituent, the synthesis of novel analogues can also involve the functionalization of the isothiazole ring itself or its incorporation into larger, fused heterocyclic systems.

The functionalization of the dichloroisothiazole core primarily involves the substitution of the chlorine atoms at the C-3 and C-4 positions. Nucleophilic aromatic substitution (SNAr) is the principal mechanism for these transformations. The regioselectivity of such reactions is dictated by the electronic properties of the heterocyclic ring. In di- or poly-halogenated heterocyclic systems, the position most activated by electron-withdrawing groups is typically the most susceptible to nucleophilic attack.

For this compound, the C-4 position is adjacent to the strongly electron-withdrawing carbaldehyde group at C-5. This proximity significantly increases the electrophilicity of the C-4 carbon and stabilizes the negative charge in the Meisenheimer intermediate formed during nucleophilic attack. Consequently, the chlorine atom at C-4 is expected to be substantially more reactive towards nucleophiles than the chlorine at the C-3 position. While specific studies on the regioselective substitution of this compound are not extensively detailed, this principle is well-documented in analogous systems like 2,4-dichloroquinazolines, where substitution occurs selectively at the activated C-4 position. This predicted reactivity allows for the regioselective introduction of various nucleophiles (e.g., amines, alkoxides, thiolates) at the C-4 position to generate a new class of derivatives.

Fusing a second heterocyclic ring onto the 3,4-dichloroisothiazole core generates novel bicyclic systems with potentially unique chemical and biological properties.

Oxadiazoles: A 1,3,4-oxadiazole (B1194373) ring can be constructed from the C-5 carbaldehyde. A synthetic route analogous to that used for dichlorothiazoles can be employed. osi.lv This involves the initial condensation of this compound with semicarbazide (B1199961) to form the corresponding semicarbazone. Subsequent oxidative cyclization of this intermediate, for instance using bromine in acetic acid, would yield the 2-amino-5-(3,4-dichloroisothiazol-5-yl)-1,3,4-oxadiazole derivative. osi.lv General methods for synthesizing 1,3,4-oxadiazoles often involve the dehydration of diacylhydrazines using reagents like phosphorus oxychloride.

Pyrrolo[2,3-d]isothiazoles: The construction of a pyrrole (B145914) ring fused to the isothiazole core can be envisioned by adapting methods used for related heterocycles. A plausible synthetic strategy would involve the initial regioselective nucleophilic substitution of the C-4 chlorine with an azide (B81097) ion (e.g., using sodium azide). The resulting 4-azido-3-chloro-isothiazole-5-carbaldehyde could then undergo thermally-induced intramolecular cyclization, where the azido (B1232118) group reacts with a suitable group derived from the carbaldehyde (e.g., an alkene formed via a Wittig reaction), leading to the formation of the fused pyrrole ring through nitrene insertion or a related pathway.

Thieno[2,3-d]isothiazoles: The synthesis of the thieno[2,3-d]isothiazole ring system has been reported in the literature; however, the common synthetic strategies involve constructing the isothiazole ring onto a pre-existing thiophene (B33073) scaffold rather than the reverse. researchgate.netnih.gov These methods typically start with a functionalized thiophene and use cyclization reactions to form the fused isothiazole ring. researchgate.net Syntheses that begin with an isothiazole and build an adjacent thiophene ring are less common in the reviewed literature.

Coordination Chemistry of 3,4-Dichloroisothiazole-5-carboxylic Acid Ligands

The coordination chemistry of 3,4-dichloroisothiazole-5-carboxylic acid and its derivatives has been a subject of scientific investigation, particularly focusing on its interactions with lanthanide and transition metals. The unique structural features of this ligand, combining a heterocyclic isothiazole ring with a carboxylic acid group, allow for diverse binding behaviors and the formation of complex supramolecular structures.

Synthesis of Lanthanide(III) Coordination Polymers and Complexes

Research has led to the successful synthesis of a series of coordination compounds involving 3,4-dichloroisothiazole-5-carboxylic acid and various lanthanide(III) ions. nsc.ru Specifically, coordination polymers with Europium(III), Terbium(III), Samarium(III), and Gadolinium(III) have been obtained. nsc.ru

These complexes share a general formula of [Ln(H₂O)₂L₂(OAc)]n, where 'Ln' represents the lanthanide ion, 'L' is the deprotonated 3,4-dichloroisothiazole-5-carboxylate ligand, and 'OAc' is an acetate ion. nsc.ru The synthesis of these compounds has been characterized through multiple physicochemical techniques, including elemental analysis, powder and single-crystal X-ray diffraction (XRD), and IR spectroscopy. nsc.ru

Table 1: Synthesized Lanthanide(III) Coordination Polymers

| Lanthanide(III) Ion | General Formula | Characterization Methods |

|---|---|---|

| Europium(III) | [Eu(H₂O)₂L₂(OAc)]n | Elemental Analysis, XRD, IR Spectroscopy |

| Terbium(III) | [Tb(H₂O)₂L₂(OAc)]n | Elemental Analysis, XRD, IR Spectroscopy |

| Samarium(III) | [Sm(H₂O)₂L₂(OAc)]n | Elemental Analysis, XRD, IR Spectroscopy |

| Gadolinium(III) | [Gd(H₂O)₂L₂(OAc)]n | Elemental Analysis, XRD, IR Spectroscopy |

Metal-Ligand Binding Modes and Supramolecular Assembly

The structural elucidation of the lanthanide(III) coordination polymers reveals specific details about the metal-ligand interactions and the resulting supramolecular architecture. In the case of the deprotonated 3,4-dichloroisothiazole-5-carboxylate ligand, only the oxygen atoms of the carboxyl group are involved in the coordination to the metal center. nsc.ru

Two primary coordination modes for the carboxyl group have been identified:

Bidentate Cyclic: Both oxygen atoms of the carboxylate group coordinate to the same metal ion.

Monodentate: Only one oxygen atom of the carboxylate group coordinates to the metal ion. nsc.ru

According to single-crystal X-ray diffraction data, these individual complex units assemble into a polymeric structure. nsc.ru This supramolecular assembly is achieved through the bridging function of acetate ions, which link the lanthanide centers to form an extended polymer chain. nsc.ru

Table 2: Binding Modes of 3,4-Dichloroisothiazole-5-carboxylate Ligand

| Binding Mode | Coordinating Atoms | Description |

|---|---|---|

| Bidentate Cyclic | Carboxylate Oxygens | Both oxygen atoms bind to a single metal center. |

| Monodentate | Carboxylate Oxygen | A single oxygen atom binds to a metal center. |

Coordination with Transition Metals

Based on a review of the available scientific literature, there are no specific studies detailing the synthesis or structural analysis of coordination complexes formed between 3,4-dichloroisothiazole-5-carboxylic acid and transition metals such as copper, nickel, or zinc. While the coordination chemistry of other thiazole (B1198619) and isothiazole derivatives with transition metals is an active area of research, the specific behavior of the 3,4-dichloro substituted ligand remains to be reported. nih.govorientjchem.orgroyalsocietypublishing.orgresearchgate.net

Spectroscopic and Advanced Analytical Characterization of 3,4 Dichloroisothiazole 5 Carbaldehyde and Its Chemical Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 3,4-dichloroisothiazole-5-carbaldehyde in solution.

¹H NMR: The ¹H NMR spectrum is expected to be simple, characterized by a single, highly deshielded signal corresponding to the aldehyde proton (-CHO). Due to the electron-withdrawing nature of the carbonyl group and the adjacent dichloroisothiazole ring, this proton is anticipated to resonate in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm. This distinct chemical shift is a diagnostic indicator of the aldehyde functional group.

¹³C NMR: The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. It is expected to display four distinct signals corresponding to the four carbon atoms in the compound. The aldehyde carbonyl carbon is the most deshielded, typically appearing in the 180-190 ppm range. The three carbons of the isothiazole (B42339) ring are quaternary and their chemical shifts are influenced by the attached chlorine, sulfur, and nitrogen atoms. In related 3-substituted 4,5-dichloroisothiazole derivatives, the quaternary carbon atoms of the isothiazole ring have been observed in the regions of δ 101.8–115.5, 118.1–123.3, and 146.2–149.1 ppm, providing a reference for the expected shifts in the title compound.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and structures.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 |

| ¹³C | Aldehyde (C=O) | 180 - 190 |

| Isothiazole C-3 | 145 - 155 | |

| Isothiazole C-4 | 130 - 140 | |

| Isothiazole C-5 | 140 - 150 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For this compound (C₄HCl₂NOS), HRMS provides an exact mass measurement that distinguishes it from other compounds with the same nominal mass.

The technique can precisely measure the mass of the molecular ion, often observed as [M+H]⁺ in positive ion mode. The presence of two chlorine atoms creates a characteristic isotopic pattern (M, M+2, M+4) with a distinctive intensity ratio (approximately 9:6:1), which is a definitive signature for dichlorinated compounds. This isotopic signature, combined with the high-accuracy mass measurement of the monoisotopic peak, provides unequivocal confirmation of the molecular formula. HRMS is routinely used to characterize derivatives of 3,4-dichloroisothiazole, validating their structures during synthesis. rsc.org

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M] (³⁵Cl₂) | Common Adducts | Calculated Exact Mass of Adducts |

|---|---|---|---|

| C₄HCl₂NOS | 180.9155 | [M+H]⁺ | 181.9228 |

| [M+Na]⁺ | 203.9047 |

X-ray Diffraction (XRD) for Solid-State Structure and Conformational Analysis

While the specific crystal structure for this compound is not publicly detailed, X-ray diffraction (XRD) studies on its close derivatives provide significant insight into the solid-state conformation and intermolecular interactions of the 3,4-dichloroisothiazole core. rsc.org Single-crystal XRD analysis of related compounds reveals the planar geometry of the isothiazole ring.

Studies on 3-substituted 4,5-dichloroisothiazoles show that the dichloroisothiazole ring often engages in π-stacking interactions, which are a recurrent motif in the solid state. nih.gov Furthermore, the chlorine atoms can participate in halogen bonding, acting as electrophilic regions (σ-holes) that interact with nucleophilic atoms like nitrogen or oxygen on adjacent molecules. nih.gov For this compound, it is expected that the aldehyde group would influence the crystal packing through dipole-dipole interactions and potential weak C-H···O hydrogen bonds. Such analyses are crucial for understanding the supramolecular chemistry and physical properties of the compound in its solid form.

Vibrational Spectroscopy (e.g., IR spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretch.

This C=O stretching vibration is expected to appear in the range of 1690-1715 cm⁻¹, typical for an aromatic or α,β-unsaturated aldehyde where conjugation slightly lowers the frequency compared to a saturated aldehyde. Another key feature would be the C-H stretching vibration of the aldehyde proton, which typically appears as a pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹. Other significant absorptions would include those corresponding to the C-Cl bonds and the vibrations of the isothiazole ring system.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C-H) | Stretch | 2810 - 2850 and 2710 - 2750 | Medium |

| Aldehyde (C=O) | Stretch | 1690 - 1715 | Strong, Sharp |

| Isothiazole Ring | C=N, C=C Stretch | 1400 - 1600 | Medium-Variable |

| C-Cl | Stretch | 600 - 800 | Strong |

Chromatographic-Mass Spectrometric Techniques (e.g., UPLC-Q-TOF) for Purity Assessment and Transformation Monitoring

The combination of liquid chromatography with mass spectrometry, particularly Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight (UPLC-Q-TOF) mass spectrometry, is an indispensable tool for analyzing the purity of this compound and monitoring its chemical transformations.

This technique provides rapid and efficient separation of the target compound from starting materials, byproducts, and degradation products, while the Q-TOF mass analyzer offers high-resolution, accurate-mass data for confident identification of each component. For instance, UPLC-Q-TOF has been successfully employed to investigate the hydrolysis kinetics of novel fungicides based on the 3,4-dichloroisothiazole scaffold. In such studies, the disappearance of the parent compound and the appearance of metabolites can be precisely tracked. One major hydrolysis product identified for a related amide was 3,4-dichloroisothiazole-5-carboxylic acid, formed by the oxidation of the aldehyde or hydrolysis of a derivative. The high sensitivity and specificity of UPLC-Q-TOF allow for the characterization of such transformation products even at very low concentrations, providing critical data on the stability and reaction pathways of the parent compound.

Computational and Theoretical Investigations of 3,4 Dichloroisothiazole 5 Carbaldehyde Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,4-Dichloroisothiazole-5-carbaldehyde, DFT calculations can elucidate the distribution of electrons within the molecule and the nature of its molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

| Parameter | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.5 eV | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical stability. |

| Dipole Moment | 3.5 D | Indicates a significant separation of charge within the molecule. |

Exploration of Reactivity Descriptors and Reaction Mechanisms via Computational Models

Computational models are instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, various reactivity descriptors can be derived from DFT calculations to predict its behavior in chemical reactions.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of change in electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Local reactivity descriptors, such as Fukui functions, can identify the specific atoms or regions within the molecule that are most susceptible to nucleophilic or electrophilic attack. In this compound, it is anticipated that the carbon atom of the carbaldehyde group would be a primary electrophilic site, while the oxygen and nitrogen atoms could act as nucleophilic centers.

Computational studies on the reactivity of related isothiazole (B42339) derivatives have shown that the chlorine substituents increase the reactivity of the isothiazole ring towards nucleophiles nih.gov. The reaction mechanisms for this compound can be explored by mapping the potential energy surface for a given reaction, identifying transition states, and calculating activation energies. This approach can provide a detailed understanding of the reaction pathways and the factors that control them.

| Reactivity Descriptor | Definition | Predicted Trend for this compound |

|---|---|---|

| Electronegativity (χ) | Tendency to attract electrons. | High, due to electronegative atoms. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Moderate, influenced by the aromatic system and substituents. |

| Electrophilicity Index (ω) | Propensity to accept electrons. | High, suggesting it is a good electrophile. |

Investigation of Intermolecular Interactions and Crystal Packing by Theoretical Methods

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Theoretical methods such as the Quantum Theory of Atoms in Molecules (QTAIM), Noncovalent Interaction (NCI) plots, and Molecular Electrostatic Potential (MEP) maps are used to analyze these interactions.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions. Bond critical points (BCPs) between atoms indicate the presence of an interaction, and the properties of the electron density at these points can reveal the nature and strength of the interaction.

Noncovalent Interaction (NCI) Plots: NCI analysis provides a visual representation of non-covalent interactions in three-dimensional space. It identifies regions of low electron density with a low reduced density gradient, which are characteristic of non-covalent interactions. These regions are then colored to distinguish between attractive and repulsive interactions.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around a molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydrogen atom of the aldehyde group and parts of the isothiazole ring.

While specific studies on the crystal packing of this compound using these methods were not found, analysis of similar halogenated heterocyclic compounds suggests that halogen bonding (interactions involving the chlorine atoms), hydrogen bonding (involving the aldehyde group), and π-π stacking interactions between the isothiazole rings would be significant in its crystal structure.

Predictive Modeling for Chemical Transformations and Molecular Design

Predictive modeling techniques, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are employed to establish a correlation between the chemical structure of a series of compounds and their biological activity or chemical properties. This allows for the rational design of new molecules with desired characteristics.

For a class of compounds including this compound, a 3D-QSAR study would involve:

Dataset Selection: A set of isothiazole derivatives with known biological activities is compiled.

Molecular Modeling and Alignment: The three-dimensional structures of the molecules are generated and aligned based on a common scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields around the molecules are calculated.

Statistical Analysis: A statistical method, such as Partial Least Squares (PLS), is used to correlate the variations in the molecular fields with the differences in biological activity.

The resulting 3D-QSAR model can be visualized as contour maps, which indicate the regions in space where modifications to the molecular structure are likely to increase or decrease activity. For instance, a map might show that bulky substituents in a particular region enhance activity, while electronegative groups in another region are detrimental. Such models have been successfully applied to various thiazole (B1198619) and isothiazole derivatives to guide the design of new potent and selective compounds nih.govscielo.org.mxphyschemres.org. Although a specific 3D-QSAR study for this compound was not identified, the general applicability of this method to isothiazole derivatives highlights its potential for designing new molecules based on this scaffold.

Advanced Research Applications in Chemical and Materials Science Excluding Biological and Pharmaceutical Applications

Utilization as a Synthetic Synthon for Specialty Chemicals

Halogen-containing isothiazoles are regarded as convenient and highly reactive synthetic building blocks. thieme-connect.comthieme-connect.com They serve as foundational structures for creating a wide array of polyfunctional isothiazoles with diverse substituents. thieme-connect.com The 3,4-Dichloroisothiazole-5-carbaldehyde molecule, in particular, offers multiple reaction sites. The aldehyde group can be transformed into various other functionalities, and the chlorine atoms can be substituted, making it a versatile synthon for constructing more complex molecules. thieme-connect.comresearchgate.net This reactivity is crucial for the synthesis of specialty chemicals where the isothiazole (B42339) core imparts specific electronic or structural properties.

The aldehyde functional group is known to participate in numerous organic reactions, including condensations, oxidations, and reductions, allowing for the creation of a diverse range of derivatives. noaa.govmsu.edu For example, condensation reactions with amines can yield Schiff bases, which are themselves important intermediates in organic synthesis. nih.govijper.org The presence of the reactive halogen atoms further expands its synthetic utility, enabling the introduction of different groups onto the isothiazole ring through reactions like nucleophilic aromatic substitution. thieme-connect.com

Applications in Catalysis Research and Development

The isothiazole scaffold is being explored for its potential in developing novel ligands for transition metal catalysis. The presence of both nitrogen and sulfur atoms in the ring allows for effective coordination with metal centers, a key feature for catalytic activity.

Schiff bases, which can be readily synthesized from aldehydes such as this compound and primary amines, are a prominent class of ligands in coordination chemistry. nih.govijper.org These isothiazole-derived Schiff base ligands can coordinate with various transition metals to form stable complexes. The resulting metal complexes have potential applications in catalysis, where the electronic properties of the ligand, influenced by the dichloroisothiazole ring, can tune the catalytic activity of the metal center. thieme-connect.comnih.gov Research into isothiazole-based ligands for palladium complexes has shown potential, particularly for cross-coupling reactions which are fundamental in modern organic synthesis. thieme-connect.com

Table 1: Potential Ligand Types Derived from this compound

| Ligand Type | Synthetic Precursor(s) | Potential Metal Coordination |

|---|---|---|

| Schiff Base | This compound, Primary Amine | Nitrogen (imine), Nitrogen/Sulfur (ring) |

| Hydrazone | This compound, Hydrazine (B178648) derivative | Nitrogen (imine), Nitrogen (amide/amine) |

This table is based on the known reactivity of aldehyde groups and the coordination potential of isothiazole derivatives.

A significant trend in modern catalysis is the development of environmentally benign processes, often referred to as "green chemistry." thieme-connect.com This includes conducting reactions in aqueous media to reduce the reliance on volatile organic solvents. There is a recognized potential for using isothiazole-based ligands in aqueous catalysis. thieme-connect.com For instance, palladium complexes with isothiazole-derived ligands have been considered for Suzuki cross-coupling reactions in water. thieme-connect.com The development of water-soluble catalysts derived from this compound could contribute to greener synthetic methodologies by enabling efficient catalytic transformations in aqueous environments. thieme-connect.com

Integration into Novel Material Architectures

The unique electronic and structural features of the isothiazole ring make it an attractive component for the design of advanced materials. Compounds containing the isothiazole nucleus are utilized in the development of special-purpose polymeric materials. thieme-connect.com

The reactive sites on this compound allow for its incorporation into polymer chains or its use in the modification of existing polymers. The aldehyde group can be used as a handle for grafting the molecule onto polymer backbones through reactions like reductive amination or condensation polymerization. This derivatization can impart new properties to the base polymer, such as altered thermal stability, modified electronic characteristics, or different solubility profiles. The development of hybrid organic-inorganic materials is another area where such versatile building blocks are valuable.

Table 2: Potential Polymerization / Derivatization Reactions

| Reaction Type | Role of this compound | Resulting Material |

|---|---|---|

| Condensation Polymerization | Monomer (with a di-functional co-monomer) | Isothiazole-containing polymer backbone |

| Polymer Grafting | Functionalizing agent | Polymer with pendant dichloroisothiazole groups |

This table illustrates hypothetical applications based on the established reactivity of the compound's functional groups.

The integration of highly functionalized heterocyclic systems like this compound is a strategy for creating advanced functional materials. The isothiazole ring system is a component in materials with interesting electronic and mechanical properties. researchgate.net The specific properties of materials derived from this compound would be influenced by the high degree of halogenation and the potential for further functionalization. These characteristics could be exploited in the design of materials for applications in electronics or as specialty coatings, where the combination of a stable heterocyclic core and tunable side groups is advantageous.

Emerging Research Frontiers and Future Prospects for 3,4 Dichloroisothiazole 5 Carbaldehyde Chemistry

Development of Sustainable and Efficient Synthetic Routes

The industrial viability and environmental footprint of 3,4-Dichloroisothiazole-5-carbaldehyde and its derivatives are critically dependent on the efficiency and sustainability of their synthetic pathways. Research in this area is moving away from traditional methods that may involve hazardous reagents and multiple complex steps, towards greener and more atom-economical alternatives.

Key developments in synthetic strategies include:

Greener Precursor Synthesis: The synthesis of the key precursor, 3,4-dichloroisothiazole-5-carboxylic acid, has been a focus of process optimization. Patented methods describe its preparation from a cyanide, carbon disulfide, and chlorine. More recent innovations aim to improve safety and sustainability by replacing highly toxic reagents like sodium cyanide with less hazardous alternatives, such as ferricyanide (B76249) complexes, which can achieve high product purity.

Catalyst-Free and Solvent-Free Conditions: Modern synthetic approaches for the broader isothiazole (B42339) class are increasingly employing catalyst-free and solvent-free ("neat") conditions. For instance, the ammonium (B1175870) thiocyanate-promoted neat synthesis of isothiazoles represents an eco-friendly and rapid method that reduces waste and energy consumption.

Late-Stage Functionalization: Efficient synthesis of the aldehyde can be achieved through late-stage oxidation of the corresponding alcohol, 3,4-dichloro-5-hydroxylmethyl isothiazole. This allows for the core isothiazole ring to be constructed first, followed by the introduction of the aldehyde functionality.

The table below summarizes some modern synthetic approaches relevant to isothiazole chemistry.

| Synthetic Strategy | Key Features | Potential Advantages |

| Ferricyanide Route | Uses ferricyanide complexes instead of sodium cyanide. | Reduced toxicity, safer handling, high purity product. |

| Neat Synthesis | Reactions are conducted without a solvent. | Eco-friendly, reduced waste, often faster reaction times. |

| Catalyst-Free Annulation | Formation of the isothiazole ring without a metal catalyst. | Lower cost, avoids toxic metal contamination in the final product. |

| Late-Stage Oxidation | Conversion of a precursor alcohol to the aldehyde. | High-yield transformation, modular approach to synthesis. |

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

The unique electronic properties of the this compound scaffold, conferred by the electron-withdrawing chlorine atoms and the inherent reactivity of the isothiazole ring, suggest a rich and largely unexplored reaction chemistry. Research is aimed at uncovering novel transformations that go beyond the standard reactions of aldehydes.

The aldehyde functional group is a well-known site for various chemical reactions, including:

Nucleophilic Addition: Reacting with nucleophiles to form alcohols or other adducts.

Condensation Reactions: Such as aldol (B89426) or Knoevenagel condensations to form new carbon-carbon bonds.

Oxidation: Conversion to the corresponding carboxylic acid.

Reductive Amination: Forming amines via an imine intermediate.

However, the interplay between the aldehyde and the dichloroisothiazole ring is a frontier for discovery. The halogen atoms significantly influence the reactivity of the aldehyde group, making it more electrophilic. Furthermore, the isothiazole ring itself can participate in or direct chemical transformations. For example, similar heterocyclic aldehydes have been shown to undergo ring transformation reactions when treated with certain amines, leading to completely different heterocyclic systems. This suggests the potential for this compound to serve as a precursor to other valuable heterocyclic structures through controlled ring-opening and rearrangement cascades.

Future research is expected to explore cycloaddition reactions, transition-metal-catalyzed cross-coupling at the C-Cl bonds, and selective functionalization of the isothiazole ring, uncovering reactivity patterns that are currently unprecedented for this specific molecule.

Synergistic Approaches with Artificial Intelligence and Automated Synthesis in Isothiazole Chemistry

The convergence of artificial intelligence (AI), machine learning, and robotic automation is set to revolutionize the field of chemical synthesis, and isothiazole chemistry is poised to benefit significantly from these technologies. medwinpublishers.comresearchgate.netontosight.ai These synergistic approaches can accelerate the discovery of new molecules and the optimization of reaction pathways.

Automated Synthesis Platforms: Robotic systems, often referred to as "molecule makers," can execute synthetic plans with high precision and reproducibility. researchgate.net These platforms can perform multi-step syntheses, including reaction setup, monitoring, workup, and purification, operating 24/7 to accelerate the research cycle. For isothiazole chemistry, this means rapid generation of libraries of derivatives for screening and development.

Machine Learning for Reaction Optimization: Machine learning models can be used to optimize reaction conditions (e.g., temperature, solvent, catalyst) by learning from experimental data. ontosight.ai An automated system can run a matrix of experiments, feed the results back to the AI, which then predicts the optimal conditions to maximize yield and minimize byproducts. researchgate.net This feedback loop dramatically shortens the time required for process development.

The integration of these technologies creates a powerful workflow: AI proposes a synthetic route, a robotic platform executes the synthesis, and machine learning refines the process. This approach not only enhances efficiency but also allows chemists to focus on creative problem-solving and experimental design rather than repetitive lab work. ontosight.ai

Diversification of Non-Biological Applications for Dichloroisothiazole Aldehydes

While isothiazoles are widely known for their biological activities, a significant frontier of research is the diversification of their use in non-biological, materials science applications. This compound serves as a key intermediate for creating functional materials where the isothiazole core contributes to desirable electronic, optical, or stability properties.

Emerging non-biological applications for isothiazole derivatives include:

Advanced Polymers and Dyes: Isothiazoles have been used in the protection of polymers and leather goods and as components in the preparation of inkjet inks and dyes. medwinpublishers.comresearchgate.net The aldehyde group of this compound is an ideal handle for incorporation into polymer backbones or for the synthesis of novel chromophores.

Organic Electronics: Certain isothiazole-containing compounds have shown utility in organic solar cells and as electron transport materials. rsc.org The specific electronic properties of the isothiazole ring can be tuned through substitution, making them promising candidates for next-generation organic electronic devices.

Material Protection: Isothiazole derivatives are used as corrosion inhibitors and in antifreeze compositions. researchgate.net They can also be used to stabilize photomaterials, protecting them from degradation. researchgate.net

The table below highlights some of the potential non-biological application areas for derivatives of dichloroisothiazole aldehydes.

| Application Area | Function of Isothiazole Derivative |

| Material Science | Component in the synthesis of functional polymers and specialty dyes. medwinpublishers.comresearchgate.net |

| Organic Electronics | Used as electron transport materials in devices like organic solar cells. rsc.org |

| Industrial Formulations | Acts as a corrosion inhibitor or a component in antifreeze solutions. researchgate.net |

| Photography | Serves as a stabilizer for photomaterials. researchgate.net |

Future research will likely focus on synthesizing novel conjugated polymers containing the dichloroisothiazole unit for applications in sensors and organic light-emitting diodes (OLEDs), as well as developing new dyes with enhanced stability and specific colorimetric properties.

Q & A

Q. Q1. What synthetic routes are commonly employed for preparing 3,4-dichloroisothiazole-5-carbaldehyde, and how can reaction conditions be optimized?

A1. The compound is often synthesized via condensation or cyclization reactions. For example, substituted aldehydes can react with heterocyclic precursors under acidic conditions. A typical method involves refluxing reactants (e.g., triazole derivatives) in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure . Optimization may include adjusting molar ratios, reaction time, or solvent polarity to improve yield. Characterization of intermediates like 3,4-dichloroisothiazole-5-carbonyl chloride (CAS 56914-82-0) is critical for tracking reaction progress .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound?

A2. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with carbonyl (C=O) signals typically appearing at ~190–200 ppm in ¹³C NMR. Infrared (IR) spectroscopy can identify aldehyde stretches (~1700 cm⁻¹) and isothiazole ring vibrations. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural data. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Intermediate-Level Questions

Q. Q3. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

A3. The electron-withdrawing chlorine atoms on the isothiazole ring enhance the electrophilicity of the aldehyde group, favoring nucleophilic attacks. Steric hindrance from the 3,4-dichloro substituents may slow reactions with bulky nucleophiles. Computational studies (e.g., DFT calculations) can model charge distribution and predict regioselectivity. Experimental validation via kinetic studies or substituent variation (e.g., fluorophenyl analogs) is recommended .

Q. Q4. What strategies mitigate impurities during synthesis, such as by-products from incomplete cyclization?

A4. Impurities like unreacted intermediates or oxidation by-products can be minimized by:

- Using anhydrous solvents to prevent hydrolysis.

- Monitoring reaction progress via TLC or HPLC.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Advanced methods include preparative HPLC with C18 columns for high-purity isolation .

Advanced Research Questions

Q. Q5. How can contradictory spectral data (e.g., NMR shifts) between batches be systematically resolved?

A5. Contradictions may arise from solvent effects, tautomerism, or trace impurities. Solutions include:

- Repeating experiments under standardized conditions (e.g., DMSO-d₆ vs. CDCl₃).

- Using heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous signals.

- Comparing with literature data for analogous compounds (e.g., 5-chloro-2-phenylimidazole-4-carbaldehyde) to identify environmental influences .

Q. Q6. What mechanistic insights explain the instability of this compound under basic conditions?

A6. The aldehyde group is prone to nucleophilic attack or oxidation. Under basic conditions, deprotonation may lead to aldol condensation or Cannizzaro reactions. Stability studies (e.g., pH-dependent degradation kinetics) combined with LC-MS analysis of degradation products can elucidate pathways. Protective strategies, such as in situ derivatization (e.g., hydrazone formation), may enhance stability .

Safety and Handling

Q. Q7. What safety protocols are critical when handling this compound in laboratory settings?

A7. Key protocols include:

- Use of PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Conducting reactions in fume hoods to avoid inhalation of vapors.

- Waste segregation: Halogenated by-products require specialized disposal via licensed facilities.

Emergency procedures for spills (e.g., neutralization with sodium bicarbonate) should be pre-established .

Methodological Gaps and Future Research

Q. Q8. What computational tools are recommended for predicting the biological activity of this compound derivatives?

A8. Molecular docking (AutoDock Vina) and QSAR models can predict interactions with target enzymes (e.g., kinases or cytochrome P450). Validation via in vitro assays (e.g., enzyme inhibition) is essential. PubChem BioAssay data for structurally related compounds (e.g., imidazo[2,1-b]thiazole derivatives) provide benchmarks for activity prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.